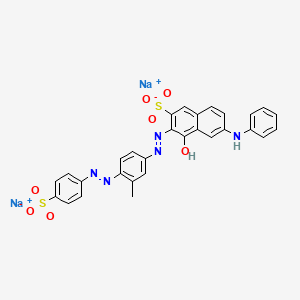
1-Fluoro-3-propadienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propadienylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a fluoro group, followed by the addition of a propadienyl group. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted under controlled temperature conditions to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-3-propadienylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols.
Substitution: The fluoro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-3-propadienylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-propadienylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The fluoro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The propadienyl group provides additional sites for chemical reactions, allowing for diverse functionalization. These interactions can lead to the formation of stable intermediates and products, which are crucial for its applications in synthesis and research .
Comparación Con Compuestos Similares
Fluorobenzene: A simpler analog with only a fluoro group attached to the benzene ring.
Chlorobenzene: Similar structure but with a chlorine atom instead of a fluoro group.
Bromobenzene: Contains a bromine atom in place of the fluoro group.
Uniqueness: 1-Fluoro-3-propadienylbenzene is unique due to the presence of both a fluoro and a propadienyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to its simpler analogs. The fluoro group enhances the compound’s electrophilicity, while the propadienyl group provides additional sites for functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
70090-82-3 |
|---|---|
Fórmula molecular |
C9H7F |
Peso molecular |
134.15 g/mol |
InChI |
InChI=1S/C9H7F/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2 |
Clave InChI |
XMQQIPNUDQCEKD-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



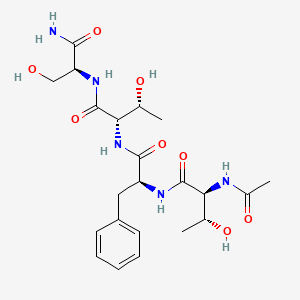
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
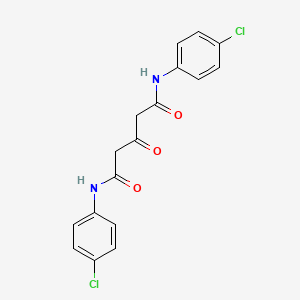
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
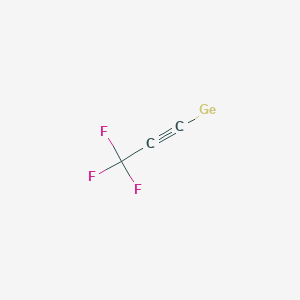
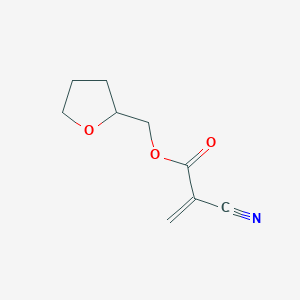
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)

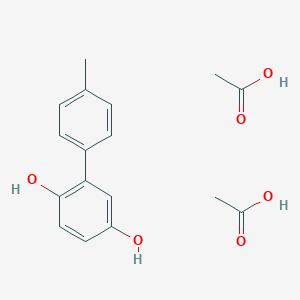
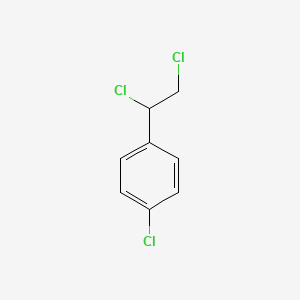
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
